2-[3-(aminomethyl)-4-methylpiperidin-1-yl]-N-(2,2,2-trifluoroethyl)propanamide
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Overview
Description
2-[3-(aminomethyl)-4-methylpiperidin-1-yl]-N-(2,2,2-trifluoroethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound is also known as TFE-AMPA and is a derivative of AMPA, a neurotransmitter that plays a crucial role in the functioning of the central nervous system.
Mechanism of Action
TFE-AMPA acts by binding to and activating AMPA receptors, which are ionotropic glutamate receptors located in the central nervous system. The activation of these receptors leads to the influx of cations, such as sodium and calcium, into the postsynaptic neuron, resulting in depolarization and the initiation of action potentials. TFE-AMPA has been found to be a more potent agonist of AMPA receptors than other compounds, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Biochemical and Physiological Effects:
TFE-AMPA has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of memory formation, and the regulation of ion channels and neurotransmitter release. The compound has also been found to have neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFE-AMPA is its high potency and selectivity for AMPA receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, the compound can be difficult to synthesize and may be expensive to obtain, which can limit its use in some experiments. Additionally, the effects of TFE-AMPA on other neurotransmitter systems and ion channels are not well understood, which may limit its utility in certain research contexts.
Future Directions
There are several potential directions for future research on TFE-AMPA. One area of interest is the development of new synthetic methods that are more efficient and cost-effective than current methods. Another area of research is the exploration of the compound's effects on other neurotransmitter systems and ion channels, which may provide insights into its broader physiological and pharmacological effects. Additionally, the potential therapeutic applications of TFE-AMPA for the treatment of neurodegenerative diseases and other neurological disorders warrant further investigation.
Synthesis Methods
The synthesis of TFE-AMPA involves a series of chemical reactions that require specialized knowledge and equipment. One common method involves the reaction of 4-methylpiperidine with 2,2,2-trifluoroethylpropanoic acid, followed by the addition of formaldehyde and reduction with sodium borohydride. The resulting product is then reacted with N,N-dimethylformamide to obtain TFE-AMPA.
Scientific Research Applications
TFE-AMPA has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has been found to act as a potent agonist of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. TFE-AMPA has also been shown to modulate the activity of ion channels and enhance the release of neurotransmitters, making it a promising tool for studying the mechanisms underlying synaptic transmission and plasticity.
Properties
IUPAC Name |
2-[3-(aminomethyl)-4-methylpiperidin-1-yl]-N-(2,2,2-trifluoroethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F3N3O/c1-8-3-4-18(6-10(8)5-16)9(2)11(19)17-7-12(13,14)15/h8-10H,3-7,16H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWRYLMJLJPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1CN)C(C)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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